molecular formula C18H15N5O2S B2529624 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide CAS No. 899967-64-7

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide

Cat. No.: B2529624
CAS No.: 899967-64-7
M. Wt: 365.41
InChI Key: YZJJNLVQMIEVAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .

Scientific Research Applications

Cytotoxic Activity

  • A study by Mansour et al. (2020) explored the synthesis of new pyrimidine, pyrazole, and isoxazole derivatives bearing certain substituents, showing promising cytotoxic activity against specific cell lines, indicating potential applications in cancer research (Mansour et al., 2020).

Anticancer and Anti-Inflammatory Agents

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, displaying anticancer and anti-5-lipoxygenase activities, which are significant in the development of new therapeutic agents (Rahmouni et al., 2016).

Novel Heterocyclic Compounds Synthesis

  • Pokhodylo et al. (2010) studied novel transformations in thiophenes for thienopyrimidine synthesis, expanding the possibilities in heterocyclic chemistry, particularly in synthesizing new ring systems (Pokhodylo et al., 2010).

Isoxazolines and Isoxazoles Synthesis

  • Research by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles from pyrazolopyrimidin-4(5H)-one derivatives through cycloaddition reactions contributes to medicinal chemistry and drug design (Rahmouni et al., 2014).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)18(25)22(10-19-16)21-17(24)15-4-3-7-26-15/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJJNLVQMIEVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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